2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile
Description
Properties
Molecular Formula |
C13H11ClN2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(2-chloro-7,8-dimethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-8-3-4-10-7-11(5-6-15)13(14)16-12(10)9(8)2/h3-4,7H,5H2,1-2H3 |
InChI Key |
HMDGSYZAKWRIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CC#N)Cl)C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction serves as a foundational step for introducing electrophilic substituents into the quinoline backbone. For 2-chloro-7,8-dimethylquinoline intermediates, this method involves:
Mechanistic Insight:
The reaction proceeds via the formation of a chloroiminium intermediate, which attacks the electron-rich quinoline ring at position 3. Subsequent hydrolysis yields the aldehyde.
Cyanomethylation Strategies
Nucleophilic Substitution of Aldehyde Intermediates
The aldehyde group in 2-chloroquinoline-3-carbaldehyde is pivotal for introducing the acetonitrile moiety:
Direct Cyanation via Grignard Reagents
An alternative route employs Grignard reagents to introduce the cyanomethyl group:
-
Reagents : Cyanomethylmagnesium bromide (NCCH₂MgBr) in tetrahydrofuran (THF).
-
Conditions :
-
Slow addition of the Grignard reagent to 2-chloro-7,8-dimethylquinoline-3-carbaldehyde at −10°C.
-
Quenching with saturated ammonium chloride (NH₄Cl) solution.
-
-
Yield : ~65% with >90% purity (HPLC).
Halogen Retention and Methyl Group Stability
Chlorine Preservation During Synthesis
The 2-chloro substituent is retained through careful control of reaction conditions:
Methyl Group Orientation
The 7,8-dimethyl groups are introduced prior to quinoline cyclization:
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Vilsmeier-Haack | 2-Chloro-7,8-dimethylquinoline | POCl₃, DMF | 70 | 88 |
| Grignard Cyanation | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | NCCH₂MgBr, THF | 65 | 92 |
| Oxime Dehydration | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | NH₂OH·HCl, (Ac)₂O | 68 | 85 |
Notes :
-
The Grignard method offers superior purity but requires stringent temperature control.
-
Oxime dehydration is cost-effective but may generate by-products requiring column chromatography.
Industrial-Scale Optimization
Continuous Flow Reactors
Recent advancements employ flow chemistry to enhance reproducibility:
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes several key reaction types:
Electrophilic Aromatic Substitution
The chlorine atom at position 2 directs electrophilic substitution to specific positions, influenced by steric and electronic factors. This mechanism is critical for functionalizing the quinoline ring.
Nucleophilic Substitution
The chlorine atom can act as a leaving group, enabling nucleophilic attack by reagents such as sodium methoxide or potassium thiolate. This pathway is pivotal for modifying the quinoline scaffold.
Oxidation and Reduction
-
Oxidation : Potassium permanganate or chromium trioxide converts the compound to quinoline N-oxides.
-
Reduction : Hydrogenation with palladium catalysts yields reduced quinoline derivatives.
Structural and Functional Implications
The quinoline core and acetonitrile group confer unique reactivity:
-
Stability : Aromatic and aliphatic components contribute to inherent stability under standard conditions.
-
Reactivity : The acetonitrile group (cyano) enhances electron-deficient regions, enabling participation in nucleophilic attacks or cross-coupling reactions .
Critical Analysis of Reaction Conditions
-
Microwave irradiation improves yields and reduces reaction times, as demonstrated in cyanoquinoline syntheses .
-
Solvent choice : Ethanol or acetic acid are commonly used under reflux, while benzene is employed for dehydration steps .
-
Scalability : Multi-step syntheses may require optimization for industrial applications, particularly in controlling side reactions during chlorination/methylation.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile. Research indicates that compounds with similar structures exhibit significant biological activities against various cancer cell lines. For instance, derivatives of quinoline have shown efficacy in inhibiting the growth of breast cancer cells (MCF-7) through mechanisms that may involve apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Quinoline Derivative A | MCF-7 | 15.72 | |
| Quinoline Derivative B | MCF-7 | 12.53 |
Anti-inflammatory Effects
Quinoline derivatives have also been investigated for their anti-inflammatory properties. The presence of the nitrile group in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in treatments for inflammatory diseases.
Potential Applications in Drug Development
The unique structural features of this compound allow it to serve as a scaffold for the design of new therapeutic agents. The compound's ability to undergo various chemical transformations opens avenues for synthesizing novel derivatives with enhanced biological activity.
Multicomponent Reactions
Multicomponent reactions (MCRs) have been successfully employed to synthesize biologically active molecules from quinoline derivatives. These reactions can streamline the development process by allowing the simultaneous formation of multiple bonds in a single reaction vessel . This method could potentially be adapted for synthesizing derivatives of this compound.
Case Studies and Research Findings
- Anticancer Activity Evaluation : A study evaluated the anticancer effects of synthesized quinoline derivatives against the MCF-7 cell line using the MTT assay. Compounds exhibited significant cytotoxicity compared to standard drugs like Doxorubicin .
- In Silico Studies : Computational studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMETox) properties of compounds derived from quinoline scaffolds. These studies help in assessing the viability of these compounds as drug candidates .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile and Analogs
Key Observations :
- Unlike the amino and ethoxy groups in ’s benzonitrile derivative, the target compound lacks polar substituents, which may reduce its solubility in polar solvents .
Spectroscopic and Electronic Properties
Table 2: Spectroscopic Data and Electronic Parameters
Analysis :
- The nitrile group in the target compound would exhibit IR absorption near 2,206 cm⁻¹, as seen in ’s benzonitrile derivative .
- DFT studies on coumarin derivatives () reveal non-planar molecular geometries and HOMO-LUMO distributions localized on aromatic rings, suggesting that the quinoline core in the target compound may exhibit similar electronic behavior .
Reactivity and Toxicity
- Reactivity : The chloro substituent in the target compound may undergo nucleophilic substitution reactions, similar to chloroacetonitrile (), though steric hindrance from the 7,8-dimethyl groups could slow such processes .
- Toxicity : While the target compound’s toxicity data are unavailable, chloroacetonitrile (a simpler analog) is classified as H411 ("Toxic to aquatic life with long-lasting effects") . This highlights the need for careful handling of nitrile- and chloro-containing compounds.
Crystallographic and Computational Tools
- Structural characterization of analogs often employs tools like SHELX for refinement () and ORTEP-3 for graphical representation (). These tools could aid in resolving the target compound’s crystal structure .
- DFT calculations (as in ) would be critical for predicting the electronic properties and reactivity of the target compound .
Biological Activity
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been studied for various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. This article provides an overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a chloro-substituted quinoline ring, which is known for its versatility in medicinal chemistry. The presence of the acetonitrile group is significant as it can influence the compound's reactivity and biological properties.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Antibacterial Activity : Quinoline derivatives have shown promise against various bacterial strains. The structure of this compound suggests it may possess similar properties.
- Anticancer Effects : Compounds with quinoline moieties are often evaluated for their anticancer potential. Preliminary studies indicate that derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Anti-inflammatory Properties : There is evidence suggesting that quinoline-based compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Antibacterial Activity
A study evaluating the antibacterial efficacy of various quinoline derivatives found that modifications at the C3 and C8 positions significantly impacted potency against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance, a related compound with a cyano group at C8 exhibited an MIC (Minimum Inhibitory Concentration) of 1 µg/mL against E. coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Related Quinoline Derivative | 1 | E. coli |
| Related Quinoline Derivative | 0.125 | K. pneumoniae |
Anticancer Activity
In vitro studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. A relevant study reported that compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 30 µM against these cell lines .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 15 | Quinoline Derivative A |
| MCF-7 | 20 | Quinoline Derivative B |
Anti-inflammatory Effects
Quinoline derivatives have also been assessed for their anti-inflammatory properties. A study indicated that certain compounds could inhibit TNF-alpha production in macrophages, suggesting a potential mechanism for reducing inflammation .
Case Studies
- Case Study on Antibacterial Efficacy : A comparative analysis of various quinoline derivatives highlighted the enhanced activity of compounds with electron-withdrawing groups at specific positions. The study concluded that the presence of halogens significantly improved antibacterial potency .
- Case Study on Anticancer Activity : Research involving a series of quinoline-based compounds demonstrated their ability to inhibit cancer cell proliferation through cell cycle arrest mechanisms. Specific derivatives showed promising results in reducing tumor size in animal models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, acetonitrile derivatives are formed by reacting chlorinated quinoline precursors with acetonitrile under reflux in the presence of phosphorus oxychloride (POCl₃) as a catalyst. Reaction conditions (e.g., 65°C for 3 hours in acetonitrile) are critical for achieving high yields .
- Key Steps :
- Purification via recrystallization from solvents like ethanol or dimethyl sulfoxide (DMSO) .
- Monitoring reaction progress using TLC or HPLC .
Q. How is the structural identity of this compound confirmed in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The crystal structure is solved using programs like SHELXL for refinement and ORTEP-3 for visualization .
- Example Data :
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic (P21/n) | |
| Unit Cell Dimensions | a = 8.3187 Å, b = 28.0038 Å | |
| Z-value | 4 |
Q. What analytical techniques are used to characterize its purity and functional groups?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C7/C8 and chloro at C2) .
- IR Spectroscopy : Peaks at ~2240 cm⁻¹ confirm the nitrile (-C≡N) group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 245.05 for [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodology : Use factorial design (e.g., face-centered central composite design) to test variables:
- Solvent polarity : Acetonitrile vs. ethanol .
- Temperature : 65°C vs. room temperature .
- Catalyst loading : POCl₃ molar ratios (1:1 to 1:10) .
- Validation : HPLC analysis with acetonitrile-rich mobile phases (e.g., 60–80% v/v) to quantify purity .
Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?
- Methodology :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ for proton deshielding .
- Dynamic Effects : Check for tautomerism or rotamers via variable-temperature NMR .
- Cross-Validation : Align experimental data with DFT-calculated chemical shifts .
Q. What strategies address crystallographic challenges like twinning or disorder?
- Methodology :
- Data Collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
- Disorder Modeling : Split occupancy for overlapping atoms in ORTEP .
Q. How can computational methods (e.g., molecular docking) predict biological interactions?
- Methodology :
- Docking Workflow :
Optimize geometry using Gaussian09 at B3LYP/6-31G* level .
Dock into target proteins (e.g., orexin receptors) using AutoDock Vina .
- Validation : Compare docking scores (e.g., binding affinity ΔG = -8.2 kcal/mol) with in vitro assays .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Root Cause : Polymorphism or solvent-dependent crystallization (e.g., ethanol vs. DMSO) .
- Resolution :
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Standardize recrystallization protocols across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
